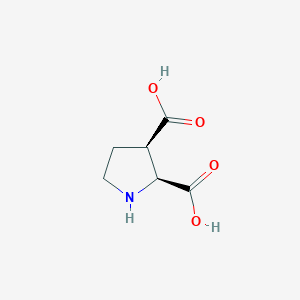
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is an amino acid that is commonly found in proteins. It is a non-essential amino acid, meaning that the body can synthesize it on its own. However, L-proline can also be obtained from dietary sources such as meat, dairy, and eggs. L-proline is an important building block for collagen, a protein that is found in connective tissues such as skin, tendons, and cartilage. In addition, L-proline has been found to have various scientific research applications in fields such as biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in various biochemical pathways in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is a precursor for the synthesis of collagen, which is important for the structure and function of connective tissues. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is involved in the synthesis of neurotransmitters such as glutamate and GABA, which are important for brain function. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to modulate the activity of various enzymes, such as those involved in the metabolism of glucose and lipids.
Effets Biochimiques Et Physiologiques
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various biochemical and physiological effects in the body. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have wound healing properties and has been used in the treatment of skin ulcers and burns.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has several advantages for use in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is readily available and relatively inexpensive. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is stable and easy to handle. However, there are also some limitations to using (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in lab experiments. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be difficult to dissolve in water, which may limit its use in certain experiments. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be toxic at high concentrations, which may limit its use in certain cell culture experiments.
Orientations Futures
There are many potential future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied further as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be studied as a potential treatment for other diseases such as arthritis and cancer. Further research could also be done on the biochemical pathways involved in the synthesis and metabolism of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, which could lead to a better understanding of its physiological effects. Finally, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid could be further studied as a chiral building block for the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the body from other amino acids, such as glutamate, or it can be obtained from dietary sources. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory through various methods, such as the Strecker synthesis, the Gabriel synthesis, and the Hantzsch synthesis.
Applications De Recherche Scientifique
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have various scientific research applications. For example, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. In addition, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in treating various diseases such as arthritis and cancer.
Propriétés
Numéro CAS |
188956-37-8 |
|---|---|
Nom du produit |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.14 g/mol |
Nom IUPAC |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
Clé InChI |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
SMILES isomérique |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
SMILES canonique |
C1CNC(C1C(=O)O)C(=O)O |
Synonymes |
2,3-Pyrrolidinedicarboxylicacid,(2R,3S)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
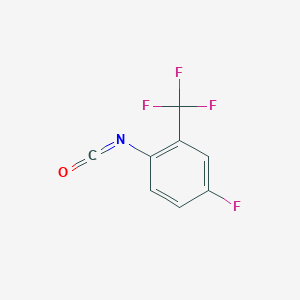
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
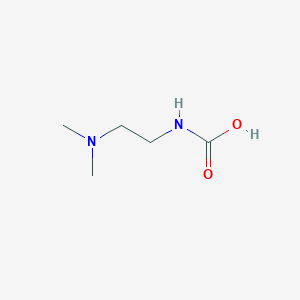

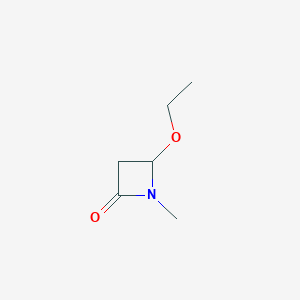

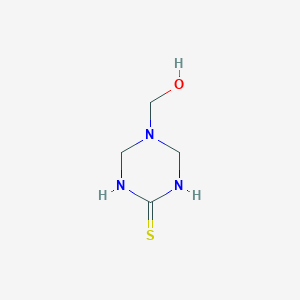

![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)


![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)